2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide
Description
This compound features a pyridinone core substituted at position 5 with a piperidin-1-ylsulfonyl group and at position 1 with an acetamide-linked phenyl ring. Its molecular weight is 447.51 g/mol (calculated from ). It is cataloged under multiple synonyms, including "N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide" (), indicating its relevance in diverse pharmacological studies.
Properties
IUPAC Name |
2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-15-7-3-1-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTHWTSXFHKFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyridinone Core
- Piperidinylsulfonyl vs. Pyrrolidinylsulfonyl: Analogs such as N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)pyridin-1(2H)-yl]acetamide () replace the six-membered piperidine ring with a five-membered pyrrolidine.
- Trifluoromethyl Substitution: In 2-(dimethylamino)-N-(4-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)phenyl)acetamide (), the piperidinylsulfonyl group is replaced with a trifluoromethyl moiety. The electron-withdrawing CF₃ group enhances metabolic stability and may increase potency in anti-fibrotic applications, though at the cost of reduced solubility .
Modifications to the Phenylacetamide Group
Halogenated Phenyl Rings :
The N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide () introduces a fluorine and methyl group to the phenyl ring. Fluorine improves lipophilicity and bioavailability, while the methyl group may sterically hinder metabolic degradation .
Structure-Activity Relationship (SAR) Table
Key Research Findings
- Synthetic Accessibility : The target compound and analogs are synthesized via nucleophilic substitution or coupling reactions, as seen in and . Piperidinylsulfonyl derivatives require careful optimization to avoid side reactions .
- Pharmacokinetics: Fluorinated phenyl analogs () show prolonged half-lives in vitro compared to non-halogenated versions, critical for oral bioavailability .
- Target Specificity: The piperidinylsulfonyl group may confer selectivity for sulfonyl-binding enzymes (e.g., carbonic anhydrases) over non-sulfonamide targets .
Biological Activity
2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique chemical structure, characterized by a piperidine ring and a pyridine moiety, suggests potential interactions with various biological targets.
- Molecular Formula : C18H21N3O4S
- Molecular Weight : 375.4 g/mol
- CAS Number : 1251630-98-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Research indicates that it may inhibit bacterial growth by disrupting protein synthesis and nucleic acid production, similar to other known antimicrobial agents .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 31.108 | Ciprofloxacin: 0.381 |
| Escherichia coli | 62.5 | Norfloxacin: 100.31 |
- Antibiofilm Activity : The compound exhibits moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis, indicating its potential in treating biofilm-related infections .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilms formed by clinical isolates of MRSA. Results showed that it significantly reduced biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent in chronic infections .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications in the piperidine and pyridine rings can enhance biological activity. For instance, introducing different substituents on the phenyl group has been shown to increase potency against specific bacterial strains .
- Quorum Sensing Inhibition : The compound was also tested for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity. It demonstrated a significant reduction in swarming motility, indicating its potential role in disrupting bacterial communication systems .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Begin with functionalized pyridine precursors. Introduce the piperidin-1-ylsulfonyl group via nucleophilic substitution under inert atmosphere, using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
- Step 2 : Couple the intermediate with N-phenylacetamide using coupling agents (e.g., EDC/HOBt) in anhydrous conditions to avoid hydrolysis .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (60–80°C) and solvent polarity to minimize side products. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. What advanced analytical techniques are recommended for characterizing the molecular structure of this compound, and how do they address structural ambiguities?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR resolves ambiguities in aromatic proton environments and confirms sulfonyl group placement. Use DMSO-d6 to stabilize hydrogen bonding .
- X-ray Crystallography : Determines bond lengths/angles, particularly for the sulfonyl-pyridine linkage, which may exhibit rotational flexibility .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?
- Experimental Design :
- Target Selection : Prioritize enzymes/receptors with known sulfonamide sensitivity (e.g., carbonic anhydrase, kinases) .
- Assays : Use fluorescence-based enzyme inhibition assays (IC50 determination) and cellular models (e.g., cancer cell lines for antiproliferative studies). Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Data Interpretation : Compare dose-response curves and use statistical tools (e.g., GraphPad Prism) to calculate significance (p < 0.05) .
Advanced Research Questions
Q. What methodologies can resolve contradictions in reported synthetic yields of this compound under similar reaction conditions?
- Approach :
- DoE (Design of Experiments) : Vary parameters (solvent, catalyst loading, temperature) systematically to identify critical factors. Use ANOVA to assess significance .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and optimize reaction quenching timing .
- Reproducibility : Replicate reactions in triplicate under inert conditions (argon atmosphere) to exclude moisture/oxygen interference .
Q. What computational and experimental approaches are employed to elucidate the structure-activity relationship (SAR) of this compound?
- SAR Strategies :
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins. Focus on sulfonyl and acetamide moieties as key pharmacophores .
- Analog Synthesis : Modify substituents (e.g., replace piperidine with morpholine) and compare bioactivity. Use QSAR models to correlate logP values with membrane permeability .
- Crystallography : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase II) to validate binding hypotheses .
Q. How should researchers address discrepancies in biological assay data for this compound across different studies?
- Resolution Tactics :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4, 37°C) to minimize variability .
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Meta-Analysis : Pool data from multiple studies and apply weighted Z-scores to identify outliers .
Q. What strategies ensure the stability of this compound during long-term storage and experimental handling?
- Stability Protocols :
- Storage : Store as a lyophilized powder at -20°C under argon. Avoid aqueous solutions to prevent hydrolysis of the sulfonyl group .
- In-Use Stability : Prepare fresh stock solutions in DMSO and confirm integrity via HPLC before each experiment .
- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products (e.g., free piperidine via GC-MS) .
Q. What mechanistic insights have been gained regarding the interaction of this compound with biological targets, and how can these be validated experimentally?
- Mechanistic Studies :
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for sulfonamide-sensitive enzymes .
- Cellular Imaging : Employ confocal microscopy with fluorescent probes (e.g., Fluo-4 for calcium signaling) to observe real-time target modulation .
- Knockout Models : Use CRISPR-Cas9 to delete target genes in cell lines and confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
